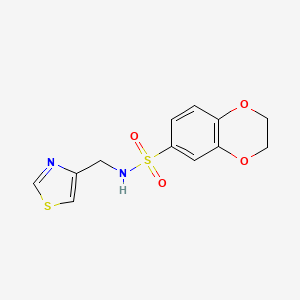![molecular formula C16H25N3O3 B7542508 1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542508.png)
1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea, also known as MPPI, is a chemical compound that has been widely researched for its potential therapeutic applications. MPPI belongs to the class of piperidine derivatives and has been found to exhibit potent analgesic and anti-inflammatory effects. In
Mécanisme D'action
The exact mechanism of action of 1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea is not fully understood, but it is believed to act through multiple pathways. 1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain perception and addiction.
Biochemical and Physiological Effects:
1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea has been found to exhibit several biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of pain and inflammation. It has also been found to increase the levels of endogenous opioids, which are involved in the regulation of pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea is its potent analgesic and anti-inflammatory effects. It has been found to be effective in various animal models of pain and inflammation, which makes it a promising candidate for further research. However, one of the limitations of 1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea. One area of focus could be the development of more efficient synthesis methods and formulations that improve its solubility and bioavailability. Another area of research could be the exploration of its potential therapeutic applications in other disease conditions, such as cancer and neurodegenerative disorders. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea and its effects on different neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea involves the reaction between 1-(2-methoxyethyl)piperidine-4-carboxylic acid and 1-(2-methoxyphenyl)piperidine-4-carbonyl chloride in the presence of urea. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified through column chromatography. The yield of 1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea is typically around 70-80%, and the purity can be confirmed through NMR and mass spectrometry.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea has been extensively studied for its potential therapeutic applications in various disease conditions. One of the key areas of research has been its analgesic and anti-inflammatory effects. 1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea has been found to exhibit potent analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to reduce inflammation in animal models of arthritis and colitis.
Another area of research has been the potential use of 1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea in the treatment of addiction. 1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea has been found to inhibit the rewarding effects of drugs of abuse, such as cocaine and morphine, in animal models. It has also been shown to reduce the withdrawal symptoms associated with drug addiction.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-21-12-9-17-16(20)18-13-7-10-19(11-8-13)14-5-3-4-6-15(14)22-2/h3-6,13H,7-12H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIABGAANPAZYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCN(CC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[1-(2-methylpropyl)imidazol-2-yl]acetamide](/img/structure/B7542435.png)
![3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide](/img/structure/B7542441.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine](/img/structure/B7542451.png)
![6-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7542459.png)
![3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542466.png)
![4-[[4-(Difluoromethylsulfanyl)phenyl]methyl]piperazine-1-sulfonamide](/img/structure/B7542468.png)
![2-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542476.png)
![N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7542480.png)
![4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide](/img/structure/B7542485.png)
![2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7542489.png)
![N,1,3-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7542495.png)


